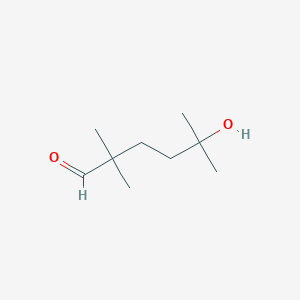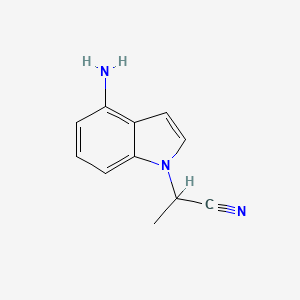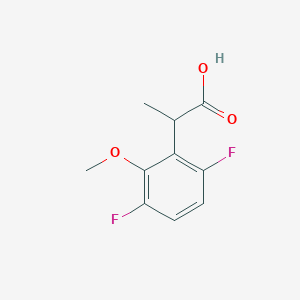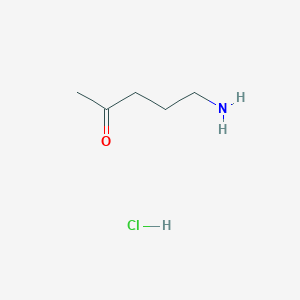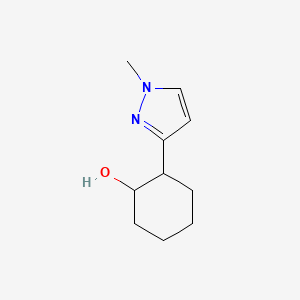
2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the carbonyl group of cyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures and environmental considerations are also critical in industrial settings to minimize hazardous waste and exposure to toxic reagents .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: 2-(1-Methyl-1H-pyrazol-3-yl)cyclohexanone.
Reduction: 2-(1-Methyl-1H-pyrazol-3-yl)cyclohexane.
Substitution: 2-(1-Methyl-1H-pyrazol-3-yl)-3-bromocyclohexan-1-ol.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring and the presence of a hydroxyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The position of the pyrazole ring and the hydroxyl group can significantly influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
LKIOXGYYKSEKMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


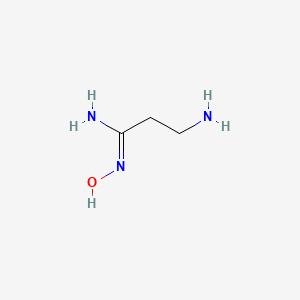
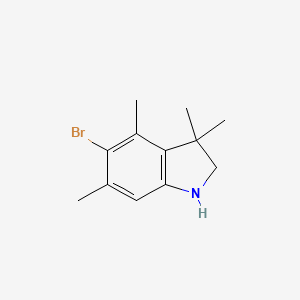
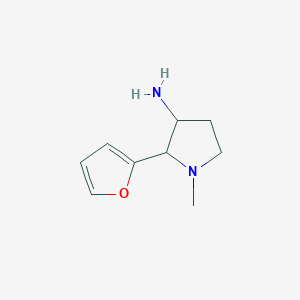
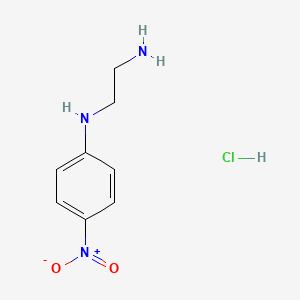
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
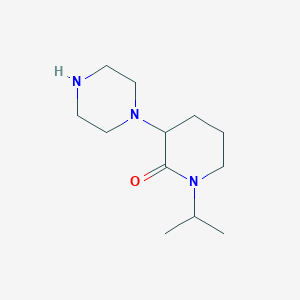

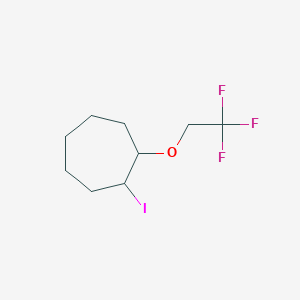
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)

